Dimetofrine-d3
Description
Dimetofrine-d3 is a deuterated analog of dimetofrine, a compound structurally related to catecholamines such as epinephrine and phenylephrine. Deuterated compounds like this compound are widely used as internal standards in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enhance quantification accuracy by compensating for matrix effects and instrument variability . The deuterium substitution (three hydrogen atoms replaced with deuterium) reduces isotopic interference during analysis. This compound is supplied by TRC (Canada) as a high-purity standard (25 mg, CDDM-D479717-25mg) and is utilized in pharmacological and toxicological research .
Properties
Molecular Formula |
C₁₁H₁₄D₃NO₄ |
|---|---|
Molecular Weight |
230.28 |
Synonyms |
4-Hydroxy-3,5-dimethoxy-α-[(methyl-d3-amino)methyl]benzenemethanol; _x000B_1-(3,5-Dimethoxy-4-hydroxyphenyl)-2-(methyl-d3-amino)ethanol; 4-Hydroxy-3,5-dimethoxy-α-[(methyl-d3-amino)methyl]benzyl Alcohol; Anassicol-d3; Dimethophrine-d3; Dimetrophine-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
(±)-Epinephrine-d3 (Adrenaline-d3)
- Molecular Formula: C₉H₁₀D₃NO₃
- Deuterium Position : N-methyl-d3 group .
- Purity : ≥98% chemical purity, ≥99% deuterated forms (d1-d3) .
- Applications : Used as an internal standard for epinephrine quantification in plasma and urine .
- Key Difference : Unlike Dimetofrine-d3, which is a dimethylated derivative, epinephrine-d3 retains the primary catecholamine structure with a deuterated methyl group on the amine.
Metanephrine-d3 HCl (N-Methyl-d3)
- Molecular Formula: C₁₀H₁₂D₃NO₃·HCl
- Molecular Weight : 200.25 + 36.46 (HCl) .
- Applications : Serves as a metabolite reference standard for epinephrine in studies of pheochromocytoma and hypertension .
- Key Difference : Metanephrine-d3 is an O-methylated metabolite of epinephrine, whereas this compound lacks this metabolic modification.
(S)-Phenylephrine-d3 Hydrochloride
- Molecular Weight : 199.22 (free base) .
- Structure : Deuterated phenylephrine, a selective α₁-adrenergic receptor agonist.
- Applications : Employed in pharmacokinetic studies of decongestants .
- Key Difference : Phenylephrine-d3 has a single hydroxyl group on the benzene ring, while this compound likely features additional methyl groups, altering receptor binding affinity.
Comparison with Functionally Similar Deuterated Standards
EDDP-D3 Perchlorate
Flurbiprofen-d3
- Molecular Formula : C₁₅H₁₀D₃FO₂
- Applications : Deuterated standard for NSAID quantification .
- Key Difference : Belongs to a different therapeutic class (anti-inflammatory) but highlights the broader utility of deuterated standards across drug categories .
Data Table: Comparative Analysis of Deuterated Compounds
Research Findings and Trends
- Analytical Utility : Deuterated standards like this compound and epinephrine-d3 improve assay precision by reducing ion suppression in LC-MS .
- Structural Optimization : The placement of deuterium (e.g., N-methyl vs. ethyl groups) impacts chromatographic retention and fragmentation patterns, critical for distinguishing analogs .
- Market Availability : this compound is niche compared to widely used standards like epinephrine-d3, reflecting its specialized applications in dimethylated catecholamine research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
